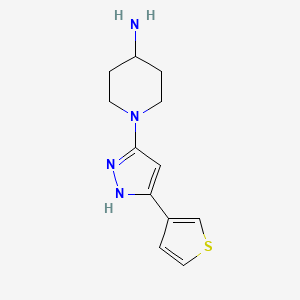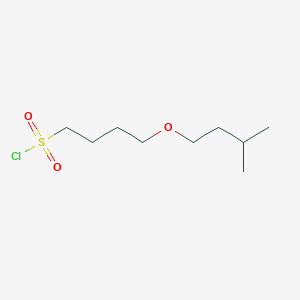
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5FN4O and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a phenol group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-nitrophenol with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or tetrazoles.
Aplicaciones Científicas De Investigación
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules . These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-tetrazol-5-yl)phenol: Similar structure but lacks the fluorine atom.
3-fluoro-4-(1H-1,2,3-triazol-1-yl)phenol: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both a fluorine atom and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5FN4O |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
3-fluoro-4-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H5FN4O/c8-6-3-5(13)1-2-7(6)12-4-9-10-11-12/h1-4,13H |
Clave InChI |
VYAGUULWYRFBGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)F)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)



![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)





